molecular formula C9H8N2O B1392896 3-Methoxy-1,5-naphthyridine CAS No. 1261365-35-8

3-Methoxy-1,5-naphthyridine

Cat. No. B1392896
M. Wt: 160.17 g/mol
InChI Key: GPQLUYHSHWAIPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,5-naphthyridines, including 3-Methoxy-1,5-naphthyridine, has been covered in various studies . Classical synthetic protocols used for the construction of the main 1,5-naphthyridine scaffold include Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder . These syntheses are classified according to the nature of the cycle fused to the 1,5-naphthyridine ring: carbocycles, nitrogen heterocycles, oxygen heterocycles, and sulphur heterocycles .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-1,5-naphthyridine is represented by the SMILES string COc1cnc2cccnc2c1 . This indicates that the molecule contains a methoxy group (OCH3) attached to a 1,5-naphthyridine core.


Chemical Reactions Analysis

1,5-Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . The specific reactions of 3-Methoxy-1,5-naphthyridine are not detailed in the retrieved sources.


Physical And Chemical Properties Analysis

3-Methoxy-1,5-naphthyridine is a solid compound . Other physical and chemical properties are not detailed in the retrieved sources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Scaleable Synthesis : A scalable synthesis of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde, involving the conversion of 3-amino-5-methoxy-4-methyl-pyridine, has been described. This synthesis is significant in the preparation of 3-Methoxy-1,5-naphthyridine derivatives (Li et al., 2010).

  • Chemical Properties and Tautomeric Equilibriums : Studies on 4-substituted 1,5-naphthyridines, including 4-methoxy-1,5-naphthyridines, have investigated their structural properties, IR and UV spectra, and basicity constants. This research provides valuable information on the chemical behavior of 3-Methoxy-1,5-naphthyridine related compounds (Titkova et al., 1981).

Pharmacological Research

  • Anticancer Activity : A novel naphthyridine derivative showed significant anticancer activity against human malignant melanoma A375 cells. It induces necroptosis at low concentrations and apoptosis at high concentrations, offering insights into potential cancer treatment applications (Kong et al., 2018).

  • Potential Antimalarial Agents : N4-Substituted 2-methoxy-1,5-naphthyridin-4-amines, related to 3-Methoxy-1,5-naphthyridine, have been prepared and tested for antimalarial activity. However, these compounds showed no significant antimalarial activity in comparison to established drugs like chloroquine or primaquine (Barlin & Tan, 1984, 1985).

Material Science and Detection Applications

  • Colorimetric Detection of Iodide Ion : Research on 1,5-naphthyridine-based conjugated polymers, closely related to 3-Methoxy-1,5-naphthyridine, reveals their ability to detect iodide ions colorimetrically. This has potential applications in environmental monitoring and analytical chemistry (BoAli et al., 2018).

Corrosion Inhibition

  • Corrosion Inhibition on Mild Steel : Novel naphthyridines, including derivatives of 3-Methoxy-1,5-naphthyridine, have shown high corrosion inhibition efficiencies on mild steel in hydrochloric acid. This property can be valuable in industrial applications to prevent material degradation (Singh et al., 2016).

Safety And Hazards

3-Methoxy-1,5-naphthyridine is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment/face protection .

properties

IUPAC Name

3-methoxy-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-12-7-5-9-8(11-6-7)3-2-4-10-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQLUYHSHWAIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679118
Record name 3-Methoxy-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-1,5-naphthyridine

CAS RN

1261365-35-8
Record name 1,5-Naphthyridine, 3-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Li, DW Widlicka, RA Buzon, H Dou, K Granskog… - Synlett, 2010 - thieme-connect.com
A scaleable synthesis of 3-hydroxy-1, 5-naphthyridine-4-carbaldehyde is described. 3-Amino-5-methoxy-4-methyl-pyridine underwent the Skraup reaction to give the corresponding 1, 5-…
Number of citations: 3 www.thieme-connect.com
M Fuertes, C Masdeu, E Martin-Encinas, A Selas… - Molecules, 2020 - mdpi.com
This review covers the synthesis and reactivity of 1,5-naphthyridine derivatives published in the last 18 years. These heterocycles present a significant importance in the field of …
Number of citations: 4 www.mdpi.com
B Li, TV Magee, RA Buzon, DW Widlicka… - … Process Research & …, 2012 - ACS Publications
Process development and the multikilogram synthesis of a novel azetidinyl ketolide antibiotic is described. Starting with clarithromycin, the eight-step synthesis features several …
Number of citations: 15 pubs.acs.org
M Fuertes Sánchez, C Masdeu Margalef… - 2020 - MDPI
Number of citations: 0

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